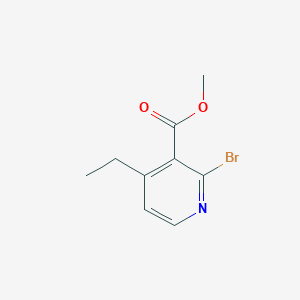
Methyl 2-bromo-4-ethylnicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-bromo-4-ethylnicotinate is an organic compound belonging to the class of nicotinates It is characterized by a bromine atom at the second position and an ethyl group at the fourth position on the nicotinate ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-bromo-4-ethylnicotinate can be synthesized through several methods. One common approach involves the bromination of methyl 4-ethylnicotinate using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are used to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromo-4-ethylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminonicotinate derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 2-bromo-4-ethylnicotinate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting nicotinic receptors.
Biological Studies: It is employed in studies investigating the biological activity of nicotinate derivatives.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-bromo-4-ethylnicotinate involves its interaction with specific molecular targets. In medicinal chemistry, it may act on nicotinic acetylcholine receptors, modulating their activity. The bromine atom and ethyl group on the nicotinate ring influence its binding affinity and selectivity towards these receptors .
Comparison with Similar Compounds
- Methyl 2-bromo-3-ethylnicotinate
- Methyl 2-bromo-5-ethylnicotinate
- Methyl 2-chloro-4-ethylnicotinate
Comparison: Methyl 2-bromo-4-ethylnicotinate is unique due to the specific positioning of the bromine and ethyl groups, which can significantly impact its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and synthetic utility .
Properties
Molecular Formula |
C9H10BrNO2 |
|---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
methyl 2-bromo-4-ethylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H10BrNO2/c1-3-6-4-5-11-8(10)7(6)9(12)13-2/h4-5H,3H2,1-2H3 |
InChI Key |
XPYPJFVHWVYXLT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=C1)Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















